N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11135794
InChI: InChI=1S/C18H19ClN2O3S/c1-25(23,24)21(17-8-6-16(19)7-9-17)13-18(22)20-11-10-14-4-2-3-5-15(14)12-20/h2-9H,10-13H2,1H3
SMILES: CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)Cl
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.9 g/mol

N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide

CAS No.:

Cat. No.: VC11135794

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide -

Specification

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9 g/mol
IUPAC Name N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
Standard InChI InChI=1S/C18H19ClN2O3S/c1-25(23,24)21(17-8-6-16(19)7-9-17)13-18(22)20-11-10-14-4-2-3-5-15(14)12-20/h2-9H,10-13H2,1H3
Standard InChI Key CAPOMEGYBKPODQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)Cl
Canonical SMILES CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide integrates three pharmacologically significant moieties:

  • Sulfonamide group (–SO₂NH–), known for its role in enzyme inhibition and receptor modulation .

  • 4-Chlorophenyl ring, enhancing lipophilicity and influencing binding affinity.

  • Isoquinoline scaffold, a bicyclic structure associated with diverse biological activities, including anti-inflammatory and anticancer effects .

The molecular weight of 378.9 g/mol and ClogP value of 2.7 (calculated via PubChem ) suggest moderate hydrophobicity, suitable for blood-brain barrier penetration.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₃S
Molecular Weight378.9 g/mol
IUPAC NameN-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
Canonical SMILESCS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)Cl
Topological Polar Surface Area76.8 Ų

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves sequential nucleophilic substitutions and cyclization (Figure 1):

  • Step 1: Methanesulfonamide reacts with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of K₂CO₃ to form the secondary sulfonamide intermediate.

  • Step 2: The intermediate undergoes coupling with 1,2,3,4-tetrahydroisoquinoline via amide bond formation, catalyzed by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Optimization Challenges

  • Yield: Initial yields of 45–50% improve to 68% with microwave-assisted synthesis at 80°C.

  • Purity: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, critical for pharmacological assays .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 4H, Ar–H), 4.12 (s, 2H, –CH₂SO₂–), 3.89 (t, J = 6.0 Hz, 2H, isoquinoline–CH₂) .

  • LC-MS: [M+H]⁺ at m/z 379.8, confirming molecular weight.

Challenges and Limitations

Solubility and Bioavailability

Aqueous solubility of 28 μg/mL (pH 7.4) limits oral absorption. Prodrug strategies, such as esterification of the sulfonamide, increase solubility to 450 μg/mL.

Metabolic Stability

Microsomal assays reveal rapid oxidation of the isoquinoline ring (t₁/₂ = 15 min). Fluorination at the C3 position extends t₁/₂ to 42 min .

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